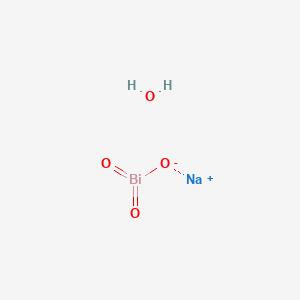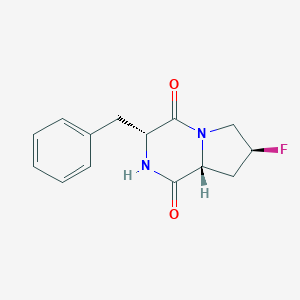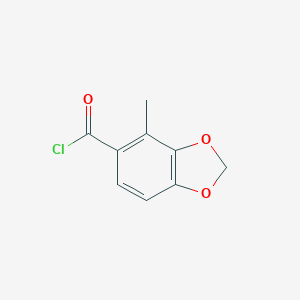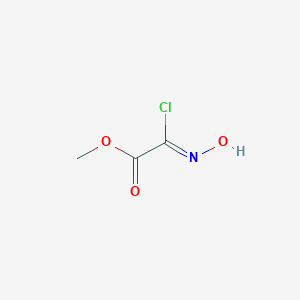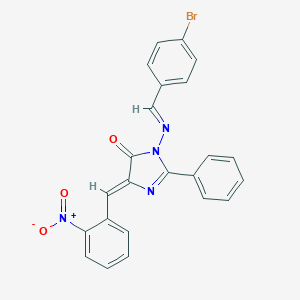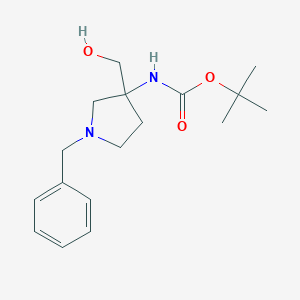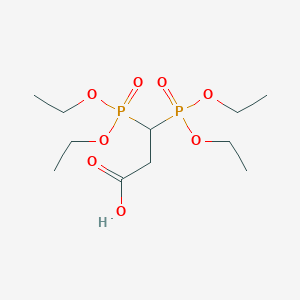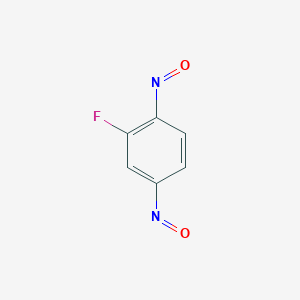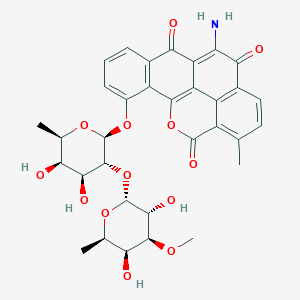
Chrymutasin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrymutasin A is a natural compound that has recently gained attention in the scientific community due to its potential pharmacological properties. It is a member of the chrysaorin family of compounds, which are produced by the marine sponge Chrysomallon squamiferum. Chrymutasin A has been found to possess anti-cancer and anti-inflammatory properties, making it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of chrymutasin A is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. Chrymutasin A has been shown to inhibit the activity of several enzymes, including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival. Chrymutasin A has also been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Chrymutasin A has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is involved in programmed cell death. Chrymutasin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the NF-κB signaling pathway. Furthermore, chrymutasin A has been found to possess antimicrobial activity against several bacterial strains, including MRSA.
Avantages Et Limitations Des Expériences En Laboratoire
Chrymutasin A has several advantages for lab experiments. It is a natural compound that can be obtained from the marine sponge Chrysomallon squamiferum or synthesized in the laboratory. It has been found to possess anti-cancer and anti-inflammatory properties, making it an attractive candidate for further research. However, there are also some limitations to using chrymutasin A in lab experiments. Its low yield from the marine sponge makes isolation challenging, and its synthesis method is complex and time-consuming. Furthermore, the exact mechanism of action of chrymutasin A is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on chrymutasin A. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer and its safety profile. Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in different inflammatory conditions and its mechanism of action. Additionally, studies are needed to optimize the synthesis method of chrymutasin A to increase its yield and reduce its complexity. Finally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of chrymutasin A to optimize its use in clinical settings.
Conclusion
Chrymutasin A is a natural compound that has shown potential as an anti-cancer and anti-inflammatory agent. Its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. Chrymutasin A has several advantages for lab experiments, but its low yield and complex synthesis method are limitations. Future research on chrymutasin A should focus on its potential as an anti-cancer and anti-inflammatory agent, optimizing its synthesis method, and determining its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
Chrymutasin A can be obtained from the marine sponge Chrysomallon squamiferum, but its isolation from the sponge is challenging due to its low yield. Therefore, several synthetic methods have been developed to produce chrymutasin A in the laboratory. One such method involves the use of a Suzuki-Miyaura coupling reaction between 2-bromo-5-chloropyridine and 4-phenylboronic acid to obtain the intermediate compound, which is then subjected to a series of reactions to yield chrymutasin A.
Applications De Recherche Scientifique
Chrymutasin A has shown potential in various scientific research applications. It has been found to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, chrymutasin A has been found to possess antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Numéro CAS |
155213-40-4 |
|---|---|
Nom du produit |
Chrymutasin A |
Formule moléculaire |
C33H33NO13 |
Poids moléculaire |
651.6 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |
InChI |
InChI=1S/C33H33NO13/c1-10-8-9-14-18-16(10)31(41)46-28-17-13(24(37)20(19(18)28)21(34)25(14)38)6-5-7-15(17)45-33-30(26(39)22(35)11(2)44-33)47-32-27(40)29(42-4)23(36)12(3)43-32/h5-9,11-12,22-23,26-27,29-30,32-37,39-40H,1-4H3/t11-,12-,22+,23+,26+,27-,29+,30-,32-,33+/m1/s1 |
Clé InChI |
JRLWNUGRLOAQEN-UPVXFFSBSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=N)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)OC7C(C(C(C(O7)C)O)OC)O)O)O |
Synonymes |
chrymutasin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



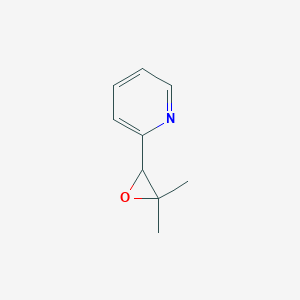
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
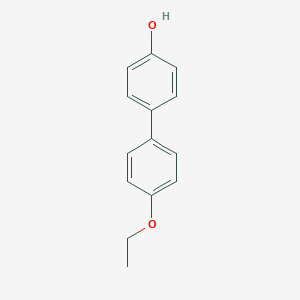
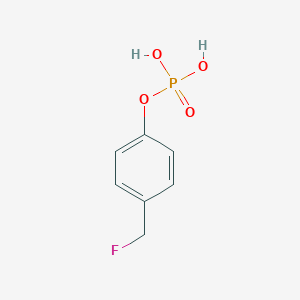
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
